molecular formula C19H13F3N6OS B2645412 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide CAS No. 887349-12-4

4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

Cat. No.: B2645412
CAS No.: 887349-12-4
M. Wt: 430.41
InChI Key: WOHHHLIMLMZHFQ-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a sophisticated small molecule building upon the well-characterized (5-benzylthiazol-2-yl)amide scaffold, which is recognized in medicinal chemistry research for its significant cytotoxic potential. This compound is of high interest for oncology research, particularly in the investigation of novel chemotherapeutic agents. Its core structure integrates a benzamide linker connecting a 1H-tetrazole ring system and a 5-benzylthiazole moiety substituted with a lipophilic and electron-withdrawing trifluoromethyl group, a modification designed to enhance metabolic stability and membrane permeability. The design of this compound is supported by published research on closely related analogues, where the strategic bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring was demonstrated to significantly enhance anti-leukemic activity and overall anticancer potency in vitro . Compounds within this structural class have exhibited potent, nanomolar-level cytotoxicity against a diverse panel of human cancer cell lines, including chronic myeloid leukemia (K-562), non-small cell lung carcinoma (NCI-H460), colon carcinoma (HCT-15, KM12, SW-620), melanoma (LOX IMVI, M14, UACC-62), renal cell carcinoma (CAKI-1), and breast cancer (T47D) . The proposed mechanism of action for this scaffold involves the induction of programmed cell death. Studies on the lead analogue, compound 3d, have shown that it triggers apoptosis in leukemia K-562 cells, as confirmed by morphological analysis . Furthermore, this class of compounds has been demonstrated to cause DNA damage , specifically single-strand breaks, as detected by the alkaline comet assay, which is a key event contributing to its cytotoxic effects . The presence of the 3-(trifluoromethyl)benzyl group in this specific derivative is anticipated to influence its target binding affinity and selectivity profile, making it a valuable tool for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research applications only, including but not limited to: in vitro cytotoxicity screening, mechanism of action studies in oncology, and the exploration of apoptosis pathways in various cancer models. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(tetrazol-1-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)14-3-1-2-12(8-14)9-16-10-23-18(30-16)25-17(29)13-4-6-15(7-5-13)28-11-24-26-27-28/h1-8,10-11H,9H2,(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHHHLIMLMZHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride under reflux conditions.

    Synthesis of the Thiazole Ring: The thiazole ring is commonly formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the tetrazole and thiazole intermediates with the benzamide moiety. This can be achieved through a variety of coupling reactions, such as the use of carbodiimides or other activating agents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the tetrazole and thiazole rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, suggesting that derivatives of this compound could be developed as pharmaceuticals.

Industry

In industrial applications, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Key Structural Features Melting Point (°C) IR (C=O, cm⁻¹) Notable Bioactivity Reference
Target Compound Benzamide, thiazole, CF₃-benzyl, tetrazole Not reported Not reported Hypothesized enzyme inhibition N/A
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Dichlorobenzamide, thiazole, morpholinomethyl, pyridine 215–217 ~1670 Unspecified potential bioactivity
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Benzamide, thiazole, 4-methylpiperazine, pyridine 198–200 ~1665 Unspecified potential bioactivity
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (10a) Benzamide, thiazole, triazole, nitro group Not reported ~1715 (C=O) Moderate activity against E. coli
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Chlorothiazole, difluorobenzamide Not reported ~1606 (C=O) PFOR enzyme inhibition
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate (3) Benzoxazole, tetrazole, acetate Not reported ~1715 (C=O) Antimicrobial potential

Key Observations :

  • Substituent Effects: The trifluoromethyl group in the target compound may enhance lipophilicity compared to dichloro (4d) or morpholinomethyl (4g) substituents .
  • Tetrazole vs. Triazole : The tetrazole in the target compound and compound 3 may offer better metabolic stability than triazole-containing analogs (e.g., 10a) .

Yield and Purity :

  • Yields for thiazole-based analogs (e.g., 4d, 4g) range from 70–80% , while triazole-thiazole hybrids (10a) achieve ~80% purity .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1670–1715 cm⁻¹, consistent with benzamide analogs .
  • NMR : Thiazole protons in similar compounds resonate at δ 7.3–8.4 ppm, while tetrazole protons appear as singlets near δ 8.5–9.0 ppm .
  • Crystallography : Compounds like N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide form hydrogen-bonded dimers, stabilizing crystal packing .

Discussion

  • Advantages of the Target Compound: The trifluoromethyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs. The tetrazole moiety could enhance oral bioavailability relative to carboxylic acid bioisosteres .
  • Limitations : Lack of direct bioactivity data necessitates further in vitro studies (e.g., MIC assays for antimicrobial activity, enzyme inhibition screens).

Biological Activity

The compound 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Tetrazole Ring : The tetrazole moiety can be synthesized by reacting an appropriate aromatic amine with sodium azide and triethyl orthoformate in an acidic medium.
  • Coupling Reaction : The tetrazole derivative is then coupled with a thiazole-containing benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Biological Activity

The biological activity of 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide has been investigated across various studies, highlighting its potential as an anticancer agent, antimicrobial compound, and its role in modulating enzymatic activities.

Anticancer Activity

Research indicates that compounds containing thiazole and tetrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound demonstrated IC50 values comparable to established chemotherapeutics such as doxorubicin in assays against A-431 and Jurkat cells, indicating potent antiproliferative effects .
  • Mechanism of Action : The presence of the tetrazole ring may facilitate interactions with proteins involved in apoptosis pathways, enhancing the compound's efficacy against tumor cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • In Vitro Studies : Tests against various bacterial strains revealed that it possesses significant antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated key features contributing to the biological activity of this compound:

  • Tetrazole and Thiazole Moieties : The presence of these heterocycles is crucial for enhancing lipophilicity and bioavailability, which are essential for effective cellular uptake and activity .
  • Trifluoromethyl Substitution : The trifluoromethyl group appears to enhance the compound's potency by increasing electron-withdrawing capacity, thereby improving binding affinity to target enzymes or receptors .

Case Studies

Several case studies have been documented regarding the therapeutic applications of similar compounds:

  • Anticancer Efficacy : A study involving a series of thiazole derivatives showed that modifications at the benzamide position significantly influenced cytotoxicity against cancer cells. The most active compounds were those that retained both the thiazole and tetrazole functionalities while optimizing substituents on the aromatic rings .
  • Antimicrobial Testing : In a comparative study, derivatives similar to 4-(1H-tetrazol-1-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, emphasizing the importance of structural diversity in enhancing efficacy .

Q & A

Q. (Basic)

  • Single-crystal X-ray diffraction : Resolves molecular geometry and intermolecular interactions (e.g., N1–H1⋯N2 hydrogen bonds forming centrosymmetric dimers) .
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for benzamide and thiazole) and confirms substitution patterns. ¹³C NMR detects the trifluoromethyl carbon at ~125 ppm (q, J = 270 Hz) .
  • IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) are diagnostic .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How can reaction yields be optimized for introducing the trifluoromethylbenzyl group to the thiazole core?

Q. (Advanced)

  • Electrophilic benzylation : Use AlCl₃ as a Lewis acid to direct substitution at the thiazole’s 5-position, achieving >75% yield in dioxane at 25°C .
  • Solvent effects : PEG-400 enhances homogeneity, while DMF improves intermediate solubility .
  • Protecting groups : Temporarily protect the tetrazole nitrogen with trityl groups to prevent undesired side reactions during benzylation .

What methodologies elucidate the compound’s mechanism of action against PFOR-like enzymes?

Q. (Advanced)

  • Docking studies : Model interactions using AutoDock Vina, focusing on hydrogen bonds between the benzamide carbonyl and PFOR’s Arg314, analogous to nitazoxanide derivatives .
  • Enzyme kinetics : Measure Ki values via spectrophotometric assays monitoring pyruvate oxidation inhibition (λ = 340 nm, NADH depletion) .
  • Crystallographic validation : Co-crystallize with PFOR to identify binding motifs (e.g., π-π stacking with Trp427) .

How should discrepancies between in vitro enzyme assays and cellular activity data be addressed?

Q. (Advanced)

  • Permeability assays : Quantify cellular uptake using Caco-2 monolayers; low permeability may explain reduced cellular efficacy .
  • Metabolite profiling : LC-MS/MS detects hydrolysis products (e.g., cleaved amide bonds) in hepatocyte incubations .
  • Proteomic studies : SILAC labeling identifies off-target interactions (e.g., unintended kinase inhibition) .
  • Control experiments : Compare with methylated tetrazole analogs to isolate PFOR-specific effects .

What strategies improve the metabolic stability of the tetrazole ring?

Q. (Advanced)

  • Substitution patterns : The 1H-tetrazol-1-yl isomer shows 2-fold higher stability in rat liver microsomes vs. 2H isomers .
  • Prodrug design : Mask the tetrazole as an amidine prodrug (e.g., morpholide derivatives), cleaved by esterases in target tissues .
  • Isosteric replacement : Synthesize 1,2,4-oxadiazole analogs (via methods in ), though this may reduce target affinity by ~40%.

How can researchers resolve contradictions in reported IC₅₀ values across different enzyme inhibition studies?

Q. (Advanced)

  • Standardized assays : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme sources (recombinant vs. native PFOR) .
  • Control compounds : Include nitazoxanide as a positive control to calibrate inter-lab variability .
  • Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to reduce error .

What computational tools predict the compound’s pharmacokinetic properties?

Q. (Advanced)

  • ADMET prediction : Use SwissADME to estimate LogP (~3.2), solubility (~25 µM), and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration (e.g., with GROMACS) based on polar surface area (<90 Ų) .

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